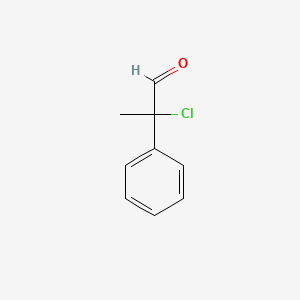

2-Chloro-2-phenylpropanal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

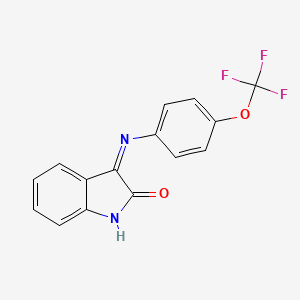

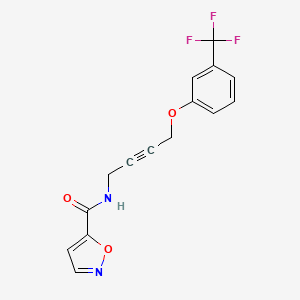

2-Chloro-2-phenylpropanal is a chemical compound with the molecular formula C9H9ClO and a molecular weight of 168.623 g/mol .

Synthesis Analysis

The synthesis of this compound has been investigated in various studies. One such study examined the organocatalytic enantioselective α-chlorination of 2-phenylpropanal . The study found that primary aminocatalysts can catalyze the formation of the α-chloro branched aldehydes in good yields, but only with moderate enantioselectivities .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H9ClO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-7H,1H3 .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied, particularly its organocatalytic enantioselective α-chlorination . The study found that the lack of control over the selectivity of formation of the (E)- and (Z)-enamine intermediate, and the clustering of reaction barriers of possible reaction pathways help to rationalize difficulties in producing high enantioselectivity .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

2-Chloro-2-phenylpropanal is involved in various chemical reactions and synthetic processes. For instance, it participates in SRN1 reactions, where t-butyl chloride and similar compounds react with ions under irradiation, leading to reduction and substitution products (Santiago & Rossi, 1990). Another study explored the gas-phase elimination kinetics of chloro-substituted phenylethanes, including derivatives of this compound, using density functional theory methods (Maldonado et al., 2011).

Organocatalytic Applications

In organocatalysis, 2-phenylpropanal, a related compound, is used for enantioselective α-chlorination. This process is catalyzed by primary aminocatalysts and has been studied in-depth to understand the challenges in achieving high enantioselectivity (Mohr et al., 2021).

Photochemical Behavior and Cyclization

The photochemical behavior of halo-substituted 1,3-diarylpropan-1,3-diones, which include 2-chloro-substituted compounds, has been investigated. These studies reveal how the nature of the halogen atom and electron-donor groups on the phenyl ring influence cyclization to flavones (Košmrlj & Šket, 2007).

Asymmetric Reactions and Chiral Precursors

This compound and its derivatives serve as important chiral precursors. For example, (S)-3-Chloro-1-phenylpropanol, derived from asymmetric reduction of 3-chloropropiophenone, is a key precursor for antidepressants like tomoxetine (Yang et al., 2009).

Kinetic Studies and Molecular Elimination

Kinetic studies involving chloro-substituted phenylpropanes offer insights into molecular elimination processes. Research in this area helps understand the mechanisms and pathways of such reactions, which are critical for synthetic chemistry applications (Chuchani & Dominguez, 1994).

Wirkmechanismus

Biochemical Pathways

For instance, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . It’s plausible that 2-Chloro-2-phenylpropanal may affect similar or related pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . These factors could include temperature, pH, and the presence of other substances that could interact with the compound.

Eigenschaften

IUPAC Name |

2-chloro-2-phenylpropanal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXSRVZDSMGGJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)(C1=CC=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

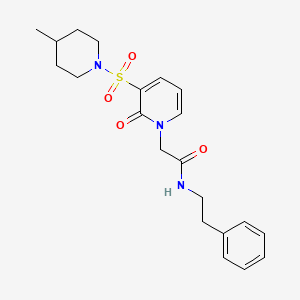

![[2-(3-Fluoroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2973169.png)

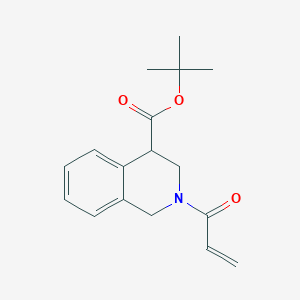

![Methyl (E)-4-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2973177.png)

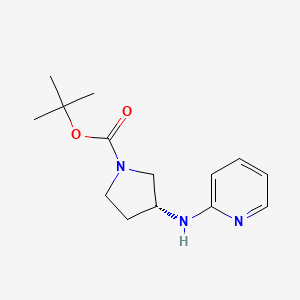

![(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2973178.png)